N,N',2-Trimethyl-1,3-propanediamine

Physicochemical Properties Volatility Process Safety

N,N',2-Trimethyl-1,3-propanediamine (CAS 6105-72-2) is an aliphatic, unsymmetrical diamine with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.20 g/mol. This compound features a 1,3-propanediamine backbone with a distinctive substitution pattern: a tertiary dimethylamino group at one terminus (N1), a primary amino group at the opposite terminus (N3), and a methyl substituent at the C2 position of the propyl chain.

Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol
Cat. No. B14007058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N',2-Trimethyl-1,3-propanediamine
Molecular FormulaC6H16N2
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCC(CNC)CNC
InChIInChI=1S/C6H16N2/c1-6(4-7-2)5-8-3/h6-8H,4-5H2,1-3H3
InChIKeyGDJIVWPKHAWKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N',2-Trimethyl-1,3-propanediamine (CAS 6105-72-2): A Specialized Unsymmetrical Diamine Building Block


N,N',2-Trimethyl-1,3-propanediamine (CAS 6105-72-2) is an aliphatic, unsymmetrical diamine with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.20 g/mol [1]. This compound features a 1,3-propanediamine backbone with a distinctive substitution pattern: a tertiary dimethylamino group at one terminus (N1), a primary amino group at the opposite terminus (N3), and a methyl substituent at the C2 position of the propyl chain. This unsymmetrical architecture differentiates it from symmetrical 1,3-propanediamine derivatives and from regioisomers lacking the C2 methyl group. The compound's predicted physicochemical profile includes a density of 0.8±0.1 g/cm³, a boiling point of 140.3±8.0 °C at 760 mmHg, and a vapor pressure of 6.2±0.3 mmHg at 25 °C .

Dual Amine Reactivity Primary and tertiary amine groups combined in one unsymmetrical diamine
C2 Backbone Methyl Steric modulation of coordination geometry and cured network properties
Asymmetric Scaffold Differentiated N-donor sites support enantioselective catalysis and curing research

Why N,N',2-Trimethyl-1,3-propanediamine Cannot Be Freely Substituted with Other Methylated 1,3-Propanediamines


Methylated 1,3-propanediamine derivatives exhibit pronounced functional divergence based on their specific N-substitution patterns and the presence or absence of backbone alkylation. The target compound, N,N',2-Trimethyl-1,3-propanediamine, possesses a unique combination of structural features—a primary amine at one terminus, a tertiary dimethylamino group at the other, and a C2 methyl substituent—that is not replicated in any common analog. N,N,N'-Trimethyl-1,3-propanediamine (CAS 4543-96-8) differs by lacking the backbone methyl group, altering its conformational profile and steric environment at the chelation site . N,N-Dimethyl-1,3-propanediamine (CAS 109-55-7) lacks both the N'-methyl group and the C2 methyl, resulting in lower steric bulk and different basicity [1]. N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA, CAS 102-91-8) is a symmetrical tertiary diamine with no primary amine functionality, fundamentally altering its reactivity in curing and coordination applications . In epoxy curing systems, the presence of both primary and tertiary amine groups within N,N',2-Trimethyl-1,3-propanediamine confers a dual reactivity profile that symmetrical tertiary diamines cannot provide, while the backbone methyl group influences the resulting network's free volume and mechanical properties [2]. Generic substitution without verifying these structural and functional parameters introduces uncontrolled variability in reaction kinetics, network architecture, and final material performance.

N,N,N'-Trimethyl analog
Missing C2 methyl group may alter chelation geometry and steric environment relative to the target compound.
N,N-Dimethyl analog
Absence of both N'-methyl and C2 methyl reduces steric bulk and may shift basicity and coordination behaviour.
Symmetrical TMPDA
Lacks primary amine functionality, preventing stoichiometric network incorporation; curing mechanism may differ significantly.

N,N',2-Trimethyl-1,3-propanediamine: Quantitative Comparative Evidence for Scientific Selection


Physicochemical Differentiation: Boiling Point and Vapor Pressure Comparison Among Methylated 1,3-Propanediamines

N,N',2-Trimethyl-1,3-propanediamine (CAS 6105-72-2) exhibits a predicted boiling point of 140.3±8.0 °C at 760 mmHg and a vapor pressure of 6.2±0.3 mmHg at 25 °C . This volatility profile places it intermediate between the less methylated N,N-dimethyl-1,3-propanediamine (CAS 109-55-7, boiling point ~133-135 °C) and the more highly methylated N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 102-91-8, boiling point ~145-147 °C) . The C2 methyl group in the target compound contributes to a slightly elevated boiling point relative to unsubstituted N,N-dimethyl-1,3-propanediamine, attributable to increased van der Waals interactions from the backbone alkylation. For process engineers selecting diamines for elevated-temperature applications or for formulations requiring specific volatility windows (e.g., low-VOC or controlled-emission polyurethane systems), this intermediate volatility represents a differentiated property set that influences both handling safety and final product emission profiles.

Boiling Point
Data to verify
Target: 140.3±8.0 °C (predicted); N,N-dimethyl analog ~133–135 °C; TMPDA ~145–147 °C
Intermediate volatility supports process design and emission-sensitive formulation screening.
Predicted and vendor data; validate experimentally for safety assessments.
Physicochemical Properties Volatility Process Safety

Structural Differentiation: Unsymmetrical Architecture with Dual Amine Functionality

The target compound N,N',2-Trimethyl-1,3-propanediamine possesses a unique unsymmetrical 1,3-diamine scaffold containing one primary amine and one tertiary dimethylamino group, with an additional methyl substituent at the C2 position . This structural configuration contrasts sharply with key comparators: N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) is a symmetrical tertiary diamine lacking any primary amine functionality ; N,N-dimethyl-1,3-propanediamine is a linear diamine with primary and tertiary amines but no backbone substitution [1]; and N,N,N'-trimethyl-1,3-propanediamine (CAS 4543-96-8) contains one secondary N-methyl and one tertiary dimethylamino group but lacks the C2 methyl . In epoxy curing applications, primary amines are essential for the initial nucleophilic attack on epoxide rings to form secondary amine crosslinking sites, whereas tertiary amines serve primarily as catalytic accelerators. The target compound's combination of a primary amine (for stoichiometric incorporation into the polymer network) and a tertiary amine (for catalytic acceleration of cure) provides a bifunctional curing agent profile not achievable with symmetrical tertiary diamines. Additionally, unsymmetrical 1,3-diamines have been demonstrated as effective ligands in ruthenium(II)-catalyzed asymmetric transfer hydrogenation of aryl ketones, where ligand asymmetry influences enantioselectivity [2].

Amine Functionality
Class-level
Unique combination: 1° amine (–NH₂), 3° amine (–N(CH₃)₂), and C2 methyl; comparators lack this triad.
Differentiated architecture supports ligand and curing agent design studies.
Structural class inference; reactivity must be verified in target system.
Ligand Design Asymmetric Catalysis Curing Agent Architecture

Epoxy Curing Agent Differentiation: Dual-Functional Reactivity Profile

Patent literature explicitly identifies substituted 1,3-diaminopropanes, including those bearing alkyl substituents on nitrogen atoms, as effective curing agents for epoxide resin mixtures [1]. Within this class, N,N',2-Trimethyl-1,3-propanediamine offers a distinct reactivity profile due to its unsymmetrical amine distribution. In epoxy-amine curing, primary amines undergo stoichiometric reaction with epoxide groups to form secondary amines, which subsequently react with additional epoxide groups to establish crosslinks. Tertiary amines, in contrast, function catalytically by accelerating epoxide homopolymerization without being consumed [2]. The target compound's possession of both a primary amine (for network incorporation) and a tertiary dimethylamino group (for catalytic acceleration) differentiates it from purely tertiary diamines such as TMPDA, which can only catalyze homopolymerization but cannot be incorporated as a stoichiometric curing agent. This bifunctionality offers formulators the ability to tune cure kinetics and network density through a single additive rather than requiring separate stoichiometric curing agents and accelerators. The C2 methyl substituent further influences network properties by introducing controlled steric hindrance that can modulate segmental mobility and free volume in the cured polymer, though quantitative head-to-head comparison data for this specific effect remain unavailable in the peer-reviewed literature [2].

Curing Agent Profile
Class-level
Bifunctional: primary amine (stoichiometric incorporation) + tertiary amine (catalytic acceleration). TMPDA provides only catalytic function.
Dual functionality may simplify epoxy formulations requiring both curing and acceleration.
Patent-level disclosure; specific cure kinetics need experimental confirmation.
Epoxy Curing Network Architecture Cure Kinetics

Safety and Toxicology Baseline: Acute Oral Toxicity in Rat Model

Acute toxicity data for N,N',2-Trimethyl-1,3-propanediamine (also reported as 2-methyl-3-dimethylaminopropylamine) indicate a minimum lethal dose in rats with a mortality rate of 1/3 . Separate studies report that oral administration of a 30 mg/kg dose in rats produced no observed toxicity . This toxicological profile provides a baseline for risk assessment in laboratory and industrial handling. Comparative acute toxicity data for closely related methylated 1,3-propanediamines are not systematically compiled in the open literature, precluding direct quantitative comparison. However, the availability of this data supports hazard classification under CLP/GHS frameworks: ECHA notification data for structurally related N-substituted propanediamines indicate classification under Acute Toxicity Category 4 (H302) and Skin Corrosion Category 1A (H314) [1]. For procurement decisions involving workplace exposure assessment and safety protocol development, these data points establish a minimum safety information baseline.

Acute Oral Toxicity
Data to verify
Rat oral: lethal dose (1/3 mortality); 30 mg/kg produced no observed toxicity.
Supports hazard classification and workplace safety review.
Supplier safety data; comparative data with analogs unavailable.
Toxicology Safety Profile Risk Assessment

N,N',2-Trimethyl-1,3-propanediamine: High-Value Application Scenarios Based on Differentiated Properties


Asymmetric Transfer Hydrogenation Ligand Design

The unsymmetrical architecture of N,N',2-Trimethyl-1,3-propanediamine—featuring distinct primary and tertiary amine coordination sites on a 1,3-propanediamine backbone with C2 substitution—positions it within a class of simple 1,3-diamines that have been successfully employed as ligands in ruthenium(II) catalysts for asymmetric transfer hydrogenation of aryl ketones [1]. Research by Facchetti et al. (2015) demonstrated that unsymmetrical 1,3-diamines can achieve enantioselectivities up to 99% e.e. in the reduction of acetophenone and other aryl ketones when incorporated into half-sandwich ruthenium complexes. While this study did not specifically evaluate N,N',2-Trimethyl-1,3-propanediamine, the structural principles governing ligand performance—namely, the presence of chelating nitrogen atoms with differential steric and electronic environments—apply directly to this compound. The target compound's unique combination of a primary amine (strong σ-donor, minimal steric bulk) and a tertiary dimethylamino group (modified basicity, increased steric demand) may offer a distinct coordination geometry and electronic environment at the ruthenium center compared to simpler diamines or symmetrical tertiary diamines like TMPDA . Researchers developing novel asymmetric hydrogenation catalysts should consider this compound as a candidate ligand scaffold for exploring structure-activity relationships in stereoselective catalysis.

Specialty Epoxy Formulations Requiring Bifunctional Curing Agents

Epoxy formulators seeking to reduce the number of components in multi-part systems or to fine-tune the balance between stoichiometric crosslinking and catalytic homopolymerization should evaluate N,N',2-Trimethyl-1,3-propanediamine as a bifunctional curing agent. US Patent US4193905A explicitly claims the use of substituted 1,3-diaminopropanes as effective curing agents for epoxide resin mixtures [2]. The target compound's possession of both a primary amine (which participates stoichiometrically in epoxy-amine addition reactions to form the polymer network) and a tertiary dimethylamino group (which catalytically accelerates epoxide homopolymerization and promotes cure completion) provides a unique reactivity profile not achievable with purely tertiary amines [3]. For applications requiring simplified formulations—such as two-component adhesives where separate accelerator addition is impractical, or in composite manufacturing where controlled exotherm and gel time are critical—this compound may offer process advantages over systems requiring separate curing agents and accelerators. The C2 methyl substituent may additionally influence the free volume and segmental mobility of the cured network, potentially affecting glass transition temperature and mechanical properties, though these effects require experimental validation in specific formulation contexts.

Polyurethane Catalyst Development and Foam Formulation

In polyurethane chemistry, tertiary amines are widely employed as catalysts to accelerate both the gelation (isocyanate-polyol) and blowing (isocyanate-water) reactions . N,N',2-Trimethyl-1,3-propanediamine's tertiary dimethylamino group provides nucleophilic catalysis for urethane and urea bond formation, while its primary amine functionality offers the potential for reactive incorporation into the polyurethane matrix. This contrasts with conventional fugitive tertiary amine catalysts like TMPDA, which can migrate and contribute to VOC emissions or odor issues in finished foam products. The C2 methyl group contributes to a volatility profile (boiling point 140.3±8.0 °C) intermediate between lower molecular weight amines and higher-boiling alternatives, which may influence emission behavior in molded foam applications . Formulators developing low-emission polyurethane systems for automotive interiors, furniture, or bedding applications may find this compound's combination of catalytic activity and potential for reactive incorporation valuable, though direct comparative catalytic activity data (gel time, rise time, tack-free time) for this specific compound versus established catalysts like TMPDA or DMDEE remain unavailable in the public literature.

Coordination Chemistry and Metal Complex Synthesis

The unsymmetrical nature of N,N',2-Trimethyl-1,3-propanediamine makes it a candidate ligand for the synthesis of transition metal complexes with tailored coordination geometries. The 1,3-diamine framework can chelate to metal centers through both nitrogen atoms, forming six-membered metallacycles. The differential steric and electronic properties of the primary amine versus the tertiary dimethylamino group, combined with the conformational constraints imposed by the C2 methyl substituent, may influence metal-ligand bond lengths, bite angles, and the overall geometry of the resulting complexes. Such complexes find applications in homogeneous catalysis, where ligand architecture directly impacts catalytic activity and selectivity . Researchers exploring structure-activity relationships in transition metal catalysis may evaluate this compound as a ligand candidate for reactions including (but not limited to) hydrogenation, hydroamination, cross-coupling, and C-H activation. The compound's commercial availability supports screening studies in academic and industrial catalyst development programs.

Application
Selection Property
Validation Focus
Asymmetric transfer hydrogenation ligand design
Unsymmetrical diamine with differentiated N-donor sites
Enantioselectivity in ketone reduction
Epoxy curing agent for bifunctional formulations
Combined stoichiometric curing and catalytic acceleration
Cure kinetics, network architecture
Polyurethane catalyst with reactive incorporation
Tertiary amine catalysis plus potential primary amine tethering
Emission profile, catalytic activity
Transition metal complex synthesis
Chelating 1,3-diamine with C2 steric modulation
Coordination geometry, catalytic performance

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